molecular formula C21H35N5O4 B1675812 Lysyl-phenylalanyl-lysine CAS No. 54925-87-0

Lysyl-phenylalanyl-lysine

Cat. No.: B1675812
CAS No.: 54925-87-0
M. Wt: 421.5 g/mol
InChI Key: AZOFEHCPMBRNFD-BZSNNMDCSA-N
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Description

Lysyl-phenylalanyl-lysine is a tripeptide composed of the amino acids lysine, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of lysine and phenylalanine residues imparts unique chemical and biological properties to this tripeptide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lysyl-phenylalanyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The initial amino acid (lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide.

Chemical Reactions Analysis

Types of Reactions: Lysyl-phenylalanyl-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiols from disulfides.

    Substitution: Formation of amides or ureas.

Scientific Research Applications

Lysyl-phenylalanyl-lysine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of biomaterials and as a building block for more complex peptides.

Mechanism of Action

The mechanism of action of lysyl-phenylalanyl-lysine involves its interaction with specific molecular targets. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged groups, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

    Lysyl-lysyl-lysine: A tripeptide with three lysine residues, lacking the hydrophobic phenylalanine.

    Phenylalanyl-phenylalanyl-phenylalanine: A tripeptide with three phenylalanine residues, lacking the charged lysine groups.

    Lysyl-phenylalanyl-phenylalanine: A tripeptide with one lysine and two phenylalanine residues.

Uniqueness: Lysyl-phenylalanyl-lysine is unique due to the combination of charged lysine residues and a hydrophobic phenylalanine residue. This combination allows for diverse interactions with both hydrophilic and hydrophobic environments, making it versatile for various applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFEHCPMBRNFD-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203439
Record name Lysyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54925-87-0
Record name Lysyl-phenylalanyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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